molecular formula C19H26N6O2 B12778840 AB50Akk3NU CAS No. 286406-99-3

AB50Akk3NU

Cat. No.: B12778840
CAS No.: 286406-99-3
M. Wt: 370.4 g/mol
InChI Key: ATGNBOMVABHJMU-CQSZACIVSA-N
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Description

The compound 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one (AB50Akk3NU) is a synthetic molecule with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the development of new materials and as an additive in various industrial processes .

Mechanism of Action

The mechanism of action of 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular signaling and metabolic processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating key biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one include:

  • 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one analogs
  • Other purine derivatives with similar functional groups

Uniqueness

What sets 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one apart is its specific combination of functional groups and its unique three-dimensional structure, which confer distinct chemical and biological properties .

Properties

CAS No.

286406-99-3

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

6-(benzylamino)-2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-yl-7H-purin-8-one

InChI

InChI=1S/C19H26N6O2/c1-4-14(11-26)21-18-23-16(20-10-13-8-6-5-7-9-13)15-17(24-18)25(12(2)3)19(27)22-15/h5-9,12,14,26H,4,10-11H2,1-3H3,(H,22,27)(H2,20,21,23,24)/t14-/m1/s1

InChI Key

ATGNBOMVABHJMU-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3

Origin of Product

United States

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